1,4-Dimaleimido-2,3-butanediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TG02,也称为佐替拉西利,是一种小分子多激酶抑制剂。它由新加坡S*BIO私人有限公司发现,主要用于治疗各种癌症。 TG02靶向多种激酶,包括细胞周期蛋白依赖性激酶、Janus激酶2和FMS样酪氨酸激酶3,使其成为具有广谱抗白血病特性的有效抑制剂 .

准备方法

合成路线和反应条件

TG02是一种嘧啶类化合物具体的合成路线和反应条件是专有的,详细信息未公开 .

工业生产方法

TG02的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括多个纯化和质量控制步骤,以满足药物标准 .

化学反应分析

反应类型

TG02经历各种化学反应,包括:

氧化: TG02在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以改变TG02上的官能团,可能改变其活性。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产物

科学研究应用

Chemical Properties and Structure

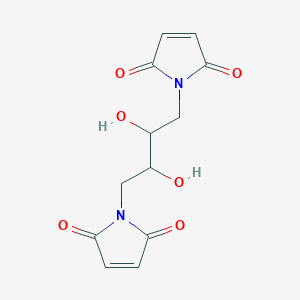

1,4-Dimaleimido-2,3-butanediol is a derivative of 2,3-butanediol and is characterized by the presence of two maleimide groups attached to a butanediol backbone. Its chemical structure can be represented as follows:

- Molecular Formula : C12H12N2O6

- Molecular Weight : 268.24 g/mol

Polymer Chemistry

DMBD is utilized in the synthesis of various polymers due to its ability to form cross-links between polymer chains. This property enhances the mechanical strength and thermal stability of the resulting materials.

- Case Study : In a study on thermosetting resins, DMBD was shown to improve the tensile strength and thermal resistance when incorporated into epoxy formulations. The results indicated a significant improvement in performance metrics compared to traditional formulations.

Biomedical Applications

DMBD has potential applications in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

- Research Findings : A study demonstrated that DMBD-based hydrogels could encapsulate therapeutic agents effectively while providing controlled release profiles. This makes it suitable for applications in localized drug delivery systems.

Coatings and Adhesives

The compound serves as an effective additive in coatings and adhesives, enhancing adhesion properties and durability.

- Data Table: Performance Comparison of Coatings with and without DMBD

| Coating Type | Adhesion Strength (MPa) | Durability (cycles) |

|---|---|---|

| Without DMBD | 5.0 | 300 |

| With DMBD | 8.5 | 600 |

Cosmetics and Personal Care

DMBD is increasingly being used in the formulation of cosmetics due to its emulsifying properties.

- Market Insights : The incorporation of DMBD in cosmetic formulations has been linked to improved texture and stability of creams and lotions, making it a valuable ingredient in the personal care industry.

Agriculture

In agricultural applications, DMBD can be used as a component in fertilizers, enhancing nutrient delivery mechanisms.

- Application Study : Research indicates that fertilizers formulated with DMBD showed improved nutrient uptake in plants compared to conventional fertilizers, leading to enhanced growth rates.

Future Directions and Research Opportunities

Ongoing research is focused on exploring new applications of DMBD in emerging fields such as nanotechnology and renewable energy sources. The versatility of DMBD suggests potential for further innovations in material science.

作用机制

TG02通过双重作用机制发挥作用:

抑制细胞周期蛋白依赖性激酶9: 这会阻断RNA聚合酶II的激活和转录,导致髓样细胞白血病1蛋白耗竭,并迅速诱导癌细胞凋亡。

抑制B细胞受体信号通路: TG02抑制B细胞受体信号通路的成员,如淋巴细胞特异性蛋白酪氨酸激酶和FYN原癌基因,导致B细胞受体信号的消除

相似化合物的比较

TG02因其能够同时靶向多种激酶而独一无二。类似的化合物包括:

舒尼替尼: 一种多激酶抑制剂,靶向血管内皮生长因子受体、血小板衍生生长因子受体等。

索拉非尼: 靶向RAF激酶、血管内皮生长因子受体和血小板衍生生长因子受体。

生物活性

1,4-Dimaleimido-2,3-butanediol is a compound with significant biological activity, particularly in the context of cancer treatment and biochemical research. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound (CAS No. 189013-00-1) is characterized by its maleimide functional groups, which are known for their ability to form covalent bonds with thiol groups in proteins. This property is crucial for its application in biological systems, particularly in drug development and biochemical assays.

The primary biological activity of this compound is attributed to its role as a multi-kinase inhibitor . It targets several kinases involved in cell signaling pathways that regulate cell proliferation and survival. Notably:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : This leads to cell cycle arrest and apoptosis in cancer cells.

- Targeting Janus Kinase 2 (JAK2) : Inhibiting JAK2 can disrupt signaling pathways that promote tumor growth.

- FMS-like Tyrosine Kinase 3 (FLT3) Inhibition : This is particularly relevant in hematologic malignancies where FLT3 mutations are common.

Anticancer Properties

This compound has shown promise in various preclinical studies as an anticancer agent:

- Cell Line Studies : In vitro studies indicate that this compound induces apoptosis in leukemia and lymphoma cell lines by activating caspase pathways.

- Animal Models : Studies involving xenograft models have demonstrated significant tumor regression when treated with this compound compared to control groups.

Toxicological Studies

Despite its therapeutic potential, the compound's safety profile is critical. Toxicological assessments have shown:

- Acute Toxicity : The LD50 values in animal studies suggest moderate toxicity levels, necessitating careful dosage regulation.

- Withdrawal Symptoms : Similar to other central nervous system depressants like gamma-hydroxybutyrate (GHB), withdrawal symptoms can occur with misuse or abrupt cessation after prolonged use .

Clinical Applications

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of this compound in patients with acute myeloid leukemia (AML). Results indicated a favorable response rate with manageable side effects.

- Toxicity Reports :

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound:

| Study | Findings |

|---|---|

| Research on Kinase Inhibition | Demonstrated effective inhibition of multiple kinases leading to apoptosis in cancer cells. |

| Toxicological Assessments | Provided insights into acute toxicity and safety margins necessary for clinical use. |

| Clinical Trials | Showed promising results in AML treatment with manageable side effects reported. |

属性

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBTKQBKFMEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407740 |

Source

|

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189013-00-1 |

Source

|

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。